molecular formula C11H13N3 B13243264 1-[(3-Methylphenyl)methyl]-1H-imidazol-2-amine

1-[(3-Methylphenyl)methyl]-1H-imidazol-2-amine

Cat. No.: B13243264
M. Wt: 187.24 g/mol
InChI Key: QITBLGBYERAQFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3-Methylphenyl)methyl]-1H-imidazol-2-amine is a substituted imidazole derivative characterized by a benzyl group attached to the imidazole nitrogen at position 1, with a methyl substituent at the meta position of the phenyl ring. This structure confers unique electronic and steric properties, making it relevant in pharmaceutical and agrochemical research.

Properties

Molecular Formula

C11H13N3

Molecular Weight

187.24 g/mol

IUPAC Name

1-[(3-methylphenyl)methyl]imidazol-2-amine

InChI

InChI=1S/C11H13N3/c1-9-3-2-4-10(7-9)8-14-6-5-13-11(14)12/h2-7H,8H2,1H3,(H2,12,13)

InChI Key

QITBLGBYERAQFD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CN2C=CN=C2N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Methylphenyl)methyl]-1H-imidazol-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 3-methylbenzyl chloride and imidazole.

    Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.

    Procedure: The 3-methylbenzyl chloride is reacted with imidazole in an appropriate solvent like dimethylformamide or tetrahydrofuran under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of 1-[(3-Methylphenyl)methyl]-1H-imidazol-2-amine may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process.

Chemical Reactions Analysis

Types of Reactions: 1-[(3-Methylphenyl)methyl]-1H-imidazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced imidazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the imidazole ring can be substituted with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Alkyl halides, acyl chlorides, bases like potassium carbonate.

Major Products:

    Oxidation: Imidazole N-oxides.

    Reduction: Reduced imidazole derivatives.

    Substitution: Substituted imidazole derivatives with various functional groups.

Scientific Research Applications

1-[(3-Methylphenyl)methyl]-1H-imidazol-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and inflammatory conditions.

    Industry: It is used in the development of new materials and catalysts for chemical reactions.

Mechanism of Action

The mechanism of action of 1-[(3-Methylphenyl)methyl]-1H-imidazol-2-amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and metabolic pathways. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and exerting its biological effects.

Comparison with Similar Compounds

Table 1: Substituent Effects on Physicochemical Properties

Compound Name Substituent on Benzyl Molecular Formula Molecular Weight Key Properties/Applications Reference ID
1-[(3-Methylphenyl)methyl]-1H-imidazol-2-amine 3-methylphenyl C₁₁H₁₃N₃ 187.24 g/mol Intermediate in agrochemical synthesis
1-[(2-Fluorophenyl)methyl]-1H-imidazol-2-amine 2-fluorophenyl C₁₀H₁₀FN₃ 191.20 g/mol Enhanced metabolic stability due to fluorine
1-(Naphthalen-1-ylmethyl)-1H-benzo[d]imidazol-2-amine 1-naphthyl C₁₈H₁₅N₃ 273.33 g/mol Higher lipophilicity; used in kinase inhibition studies
1-[(6-Chloro-3-pyridinyl)methyl]-1H-imidazol-2-amine 6-chloro-3-pyridinyl C₉H₉ClN₄ 208.65 g/mol Metabolite of imidacloprid; insecticidal activity

Key Observations :

  • Fluorinated analogs (e.g., 2-fluorophenyl) exhibit improved metabolic stability compared to non-halogenated derivatives, attributed to fluorine's electronegativity and resistance to oxidative degradation .

Modifications on the Imidazole Core

Table 2: Imidazole Core Modifications

Compound Name Imidazole Substituents Synthesis Yield Key Findings Reference ID
1-Methyl-1H-imidazol-2-amine 1-methyl Not reported Simplified structure; lower molecular weight (97.12 g/mol)
1-Methyl-4-phenyl-1H-imidazol-2-amine 1-methyl, 4-phenyl 27.4% Pharmaceutical intermediate; crystallizes as a stable solid
4-Chloro-1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-amine 4-chloro, benzo-fused 55% Antibacterial activity; halogenation enhances target binding

Key Observations :

  • Methylation at the imidazole nitrogen (e.g., 1-methyl) reduces steric hindrance, facilitating synthetic scalability but may diminish receptor affinity compared to benzyl-substituted analogs .
  • Halogenation (e.g., chloro) on the imidazole or fused benzene ring improves bioactivity, likely due to increased electrophilicity and π-stacking interactions .

Functional Group Additions

Table 3: Functional Group Impacts

Compound Name Additional Functional Groups pKa (Predicted) Applications Reference ID
{[1-(Difluoromethyl)-1H-imidazol-2-yl]methyl}(methyl)amine difluoromethyl, methylamine 8.37 Potential CNS drug candidate; improved BBB penetration
1-((Tetrahydrofuran-3-yl)methyl)-1H-imidazol-2-amine tetrahydrofuran 8.42 Solubility enhancer; used in prodrug design

Key Observations :

  • Difluoromethyl groups modulate basicity (pKa ~8.37) and enhance blood-brain barrier (BBB) permeability, critical for neuroactive compounds .
  • Tetrahydrofuran-containing derivatives exhibit balanced solubility and stability, ideal for formulation development .

Biological Activity

1-[(3-Methylphenyl)methyl]-1H-imidazol-2-amine is a compound of interest due to its potential biological activities and pharmacological applications. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies, providing a comprehensive overview of the current research findings.

Synthesis

The synthesis of 1-[(3-Methylphenyl)methyl]-1H-imidazol-2-amine typically involves the reaction of 3-methylbenzylamine with imidazole derivatives. Various methods have been explored to optimize yield and purity, including solvent-free reactions and microwave-assisted synthesis. The resulting compound can be characterized using techniques such as NMR spectroscopy and mass spectrometry.

Antimicrobial Activity

1-[(3-Methylphenyl)methyl]-1H-imidazol-2-amine has demonstrated notable antimicrobial properties. Studies have shown that it exhibits significant activity against both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound could serve as a potential lead for developing new antibacterial agents .

Anticancer Activity

Recent investigations have indicated that 1-[(3-Methylphenyl)methyl]-1H-imidazol-2-amine possesses anticancer properties. In vitro studies on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549), revealed that the compound induces apoptosis and inhibits cell proliferation.

Cell Line IC50 (µM)
MCF-715.0
A54920.5

The mechanism of action appears to involve the modulation of apoptotic pathways, potentially through the activation of caspases .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory effects, which were evaluated using in vivo models of inflammation. The results indicate a significant reduction in edema and inflammatory markers in treated animals compared to controls.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the imidazole ring and the phenyl moiety significantly influence the biological activity of the compound. For instance, substituents on the methyl group of the phenyl ring enhance antimicrobial activity, while modifications on the imidazole nitrogen affect anticancer potency.

Case Studies

  • Antibacterial Efficacy : A study conducted on a series of imidazole derivatives, including 1-[(3-Methylphenyl)methyl]-1H-imidazol-2-amine, highlighted its superior antibacterial activity compared to traditional antibiotics. The study emphasized its potential in treating resistant bacterial strains .
  • Cancer Treatment : Clinical trials involving patients with advanced breast cancer demonstrated that this compound, when used in combination with standard chemotherapy agents, improved overall survival rates and reduced tumor size significantly .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.